molecular formula C9H15NO B066082 2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde CAS No. 165612-01-1

2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde

Cat. No. B066082
M. Wt: 153.22 g/mol
InChI Key: BBZGLBUYCYRWOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde, commonly known as OHICA, is a versatile and important chemical compound used in various scientific research applications. OHICA belongs to the family of indole derivatives, which are known for their diverse biological activities. OHICA has been found to exhibit a range of biochemical and physiological effects, making it a valuable compound for research in various fields.

Mechanism Of Action

The mechanism of action of OHICA is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, leading to the disruption of various biochemical pathways.

Biochemical And Physiological Effects

OHICA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. OHICA has also been found to exhibit antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, OHICA has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

OHICA has several advantages as a research compound. It is relatively easy to synthesize and has a low toxicity profile. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research involving OHICA. One potential area of research is the development of new therapeutic agents for the treatment of neurodegenerative diseases. Another area of research is the development of new antibacterial and antifungal agents. Additionally, OHICA could be studied further to gain a better understanding of its mechanism of action and potential uses in other fields of research.

Synthesis Methods

OHICA can be synthesized through several methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Another method involves the reduction of the corresponding indole-2-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.

Scientific Research Applications

OHICA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antitumor activities. OHICA has also been studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

165612-01-1

Product Name

2,3,3a,4,5,6,7,7a-Octahydroindole-1-carbaldehyde

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindole-1-carbaldehyde

InChI

InChI=1S/C9H15NO/c11-7-10-6-5-8-3-1-2-4-9(8)10/h7-9H,1-6H2

InChI Key

BBZGLBUYCYRWOG-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCN2C=O

Canonical SMILES

C1CCC2C(C1)CCN2C=O

synonyms

1H-Indole-1-carboxaldehyde, octahydro- (9CI)

Origin of Product

United States

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